Enantiomeric Excess (e.e.) vs. Racemic Mixture
The target (R)-enantiomer is produced and supplied with a verified enantiomeric excess (e.e.) of ≥99.5%, as specified by a GMP-compliant manufacturer . In contrast, the racemic mixture (CAS 2386351-37-5) contains a 1:1 ratio of (R)- and (S)-enantiomers, resulting in a theoretical e.e. of 0% . This near-perfect enantiopurity is a strict quality attribute required for the subsequent diastereoselective step in the GDC-9545 synthesis [1].
| Evidence Dimension | Enantiomeric Excess (e.e. %) |
|---|---|
| Target Compound Data | ≥ 99.5% (R-enantiomer) |
| Comparator Or Baseline | Racemic tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate (CAS 2386351-37-5): 0% e.e. (by definition) |
| Quantified Difference | ≥ 99.5 percentage point advantage in e.e. |
| Conditions | Chiral HPLC analysis; GMP commercial production specification. |
Why This Matters
A high e.e. is non-negotiable for the intended diastereoselective transformation; using racemic material would result in a 1:1 diastereomeric mixture, rendering the downstream API synthesis invalid.
- [1] Clagg, K., et al. (2022). First-Generation Asymmetric Synthesis of GDC-9545. Org. Process Res. Dev., 26(11), 2879-2888. (Diastereoselective Pictet–Spengler reaction: 95:5 dr). View Source
